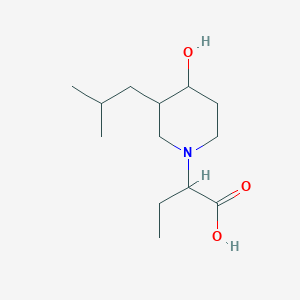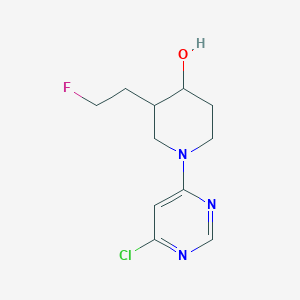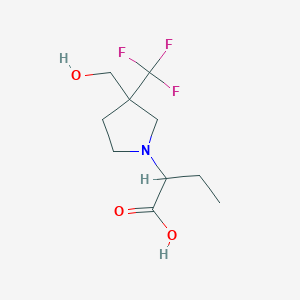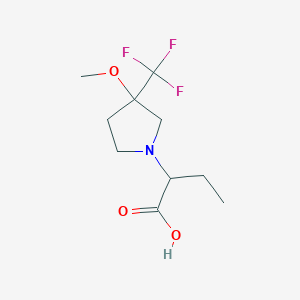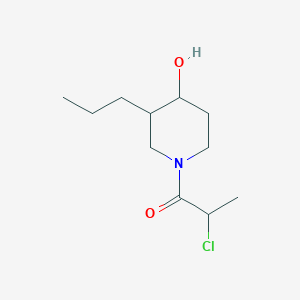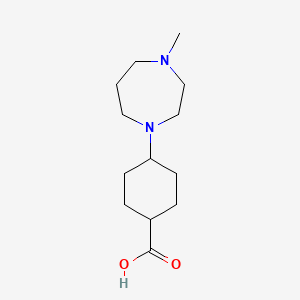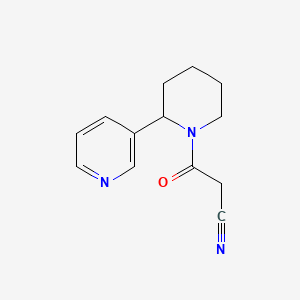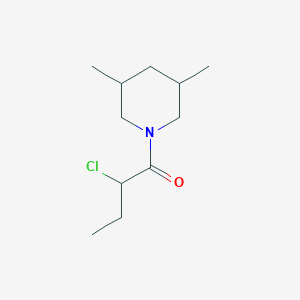
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid is a chemical compound used in scientific research and as a pharmaceutical intermediate . It is also known as 2-(trifluoroacetamido)pent-4-ynoic acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 2,2,2-trifluoroethyl fatty acid esters, has been synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F3NO3/c1-2-3-4(5(12)13)11-6(14)7(8,9)10/h1,4H,3H2,(H,11,14)(H,12,13) .Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, related to 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid, through Sonogashira reactions has been reported. These compounds exhibit high inhibitory activity against aldose reductase (ALR2), an enzyme involved in diabetic complications, showcasing their potential as selective and potent inhibitors for therapeutic applications (Parpart et al., 2015).
Chemical Transformations and Mechanistic Studies
Research on base-catalyzed interconversions between pent-2-ynoic and other related acids offers insights into the mechanistic pathways, highlighting the role of carbanion intermediates in these transformations (Bushby & Whitham, 1969). These studies are crucial for understanding the reactivity and potential applications of this compound in synthetic chemistry.
Polymer Science and High-Tech Applications
Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, which can be derived from similar trifluoromethylated compounds, have significant importance in polymer science. They are used in copolymerization processes leading to materials with applications in lithography, molecularly imprinted polymers, optics, and more, due to their low toxicity, easy availability, and versatile material properties (Patil & Améduri, 2013).
Organic Synthesis and Catalysis
The synthesis and functionalization of 2,2,2-trifluoroethylated onium salts highlight the versatility of trifluoroethylated compounds in organic synthesis and catalysis. These compounds can be used to generate trifluoromethylated olefins, showcasing the potential of this compound in the synthesis of complex organic molecules (Umemoto & Gotoh, 1991).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethyl)pent-4-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c1-2-3-5(6(11)12)4-7(8,9)10/h1,5H,3-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUXLGLBNVPDGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

